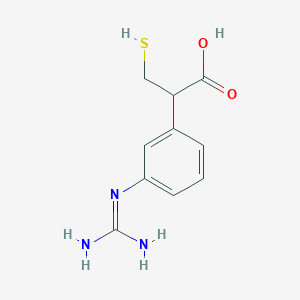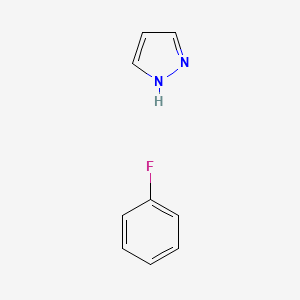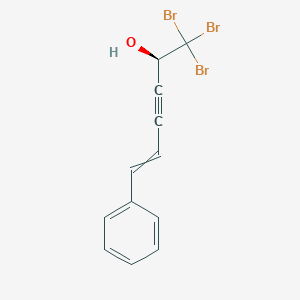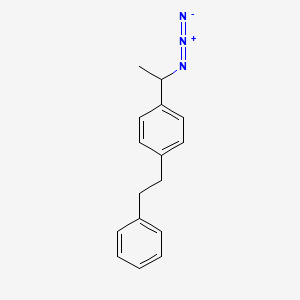
Phosphorous acid, 2-bromoethyl dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorous acid, 2-bromoethyl dimethyl ester is a chemical compound with the molecular formula C4H10BrO4P and a molecular weight of 233 g/mol . This compound is known for its unique structure, which includes a phosphorous acid esterified with 2-bromoethyl and dimethyl groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of phosphorous acid, 2-bromoethyl dimethyl ester typically involves the esterification of phosphorous acid with 2-bromoethanol and dimethyl sulfate. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Phosphorous acid, 2-bromoethyl dimethyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form phosphoric acid derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of phosphorous acid derivatives.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphorous acid, 2-bromoethyl dimethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphorous-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of phosphorous acid, 2-bromoethyl dimethyl ester involves its interaction with molecular targets through its reactive bromine and ester groups. These interactions can lead to the formation of new chemical bonds and the modification of existing ones. The specific pathways involved depend on the nature of the target molecules and the reaction conditions.
Comparison with Similar Compounds
Phosphorous acid, 2-bromoethyl dimethyl ester can be compared with other similar compounds, such as:
- Phosphoric acid, 2-bromoethyl dimethyl ester
- Phosphorous acid, 2-chloroethyl dimethyl ester
- Phosphorous acid, 2-iodoethyl dimethyl ester
These compounds share similar structures but differ in the halogen atom attached to the ethyl group. The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by the presence of the bromine atom .
Properties
CAS No. |
753504-76-6 |
|---|---|
Molecular Formula |
C4H10BrO3P |
Molecular Weight |
217.00 g/mol |
IUPAC Name |
2-bromoethyl dimethyl phosphite |
InChI |
InChI=1S/C4H10BrO3P/c1-6-9(7-2)8-4-3-5/h3-4H2,1-2H3 |
InChI Key |
FZTXGIUKIRPHID-UHFFFAOYSA-N |
Canonical SMILES |
COP(OC)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


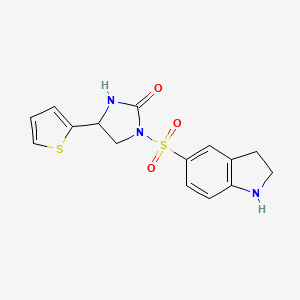
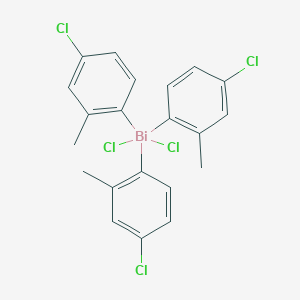
![(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14210650.png)
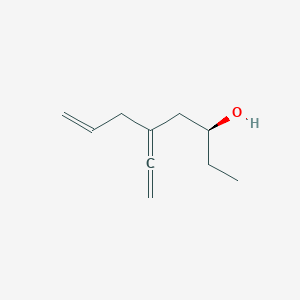
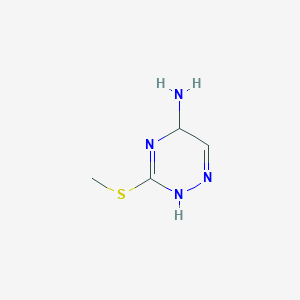
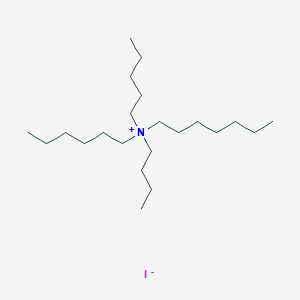
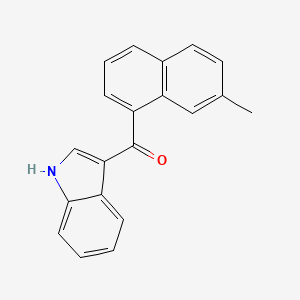
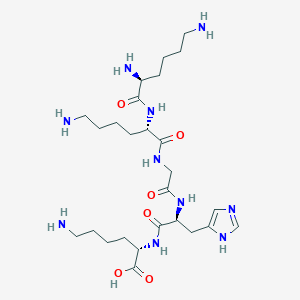
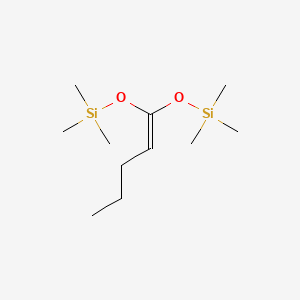
![2-[(2-{[2-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14210696.png)
